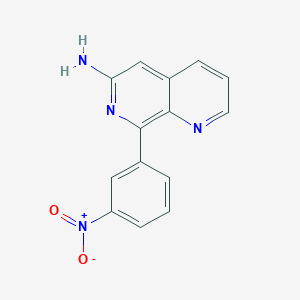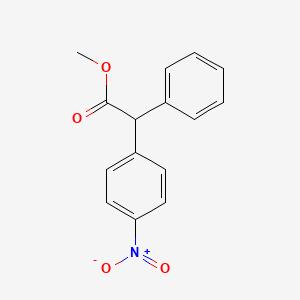![molecular formula C15H11ClF3NO3 B3040540 2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide CAS No. 215519-07-6](/img/structure/B3040540.png)
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide
Übersicht
Beschreibung
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide is a useful research compound. Its molecular formula is C15H11ClF3NO3 and its molecular weight is 345.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide, also known as Triflumuron , is the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these organisms .
Mode of Action
Triflumuron acts primarily as a feeding poison for biting and sucking pests . It interferes with the chitin biosynthesis of insects, particularly in their immature life stages . This disruption prevents the proper formation of the exoskeleton during molting, leading to the death of the insect .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway in insects . Chitin is a polysaccharide that forms the hard, protective exoskeleton of insects. By inhibiting the enzymes involved in chitin synthesis, the compound disrupts the formation of this exoskeleton, leading to the death of the insect .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), Triflumuron shows significant oral absorption, estimated to be greater than 77% . The compound is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Triflumuron is rapidly metabolized in rats, with a total of 17 components detected in urine . Unchanged Triflumuron was present at only low levels (1–2% of dose) in urine .
Result of Action
The result of Triflumuron’s action is the death of the insect. By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during the insect’s molting process . This disruption leads to the death of the insect, particularly in its immature life stages .
Biochemische Analyse
Cellular Effects
The effects of 2-Chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide on cells are primarily related to its role as a chitin biosynthesis inhibitor. It acts as a feeding poison for biting and sucking pests, influencing cell function by disturbing chitin biosynthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a chitin biosynthesis inhibitor, it binds to enzymes involved in chitin production, leading to their inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it is rapidly metabolized in rats, with a total of 17 components detected in urine . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For instance, oral absorption of the compound was estimated to be greater than 77% based on excretion of 41% in bile and 32% in urine, together with 4% in blood and carcass at 48 hours in bile-cannulated rats . This suggests that the compound’s effects could be dose-dependent.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is rapidly metabolized in rats, suggesting that it interacts with various enzymes and cofactors in the metabolic process .
Transport and Distribution
The compound, this compound, is transported and distributed within cells and tissues. Studies have shown that the radioactivity of the compound was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues .
Subcellular Localization
Given its role as a chitin biosynthesis inhibitor, it may be localized to areas of the cell where chitin synthesis occurs .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-9-14(21)20-10-1-3-11(4-2-10)22-12-5-7-13(8-6-12)23-15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLONELCOISYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



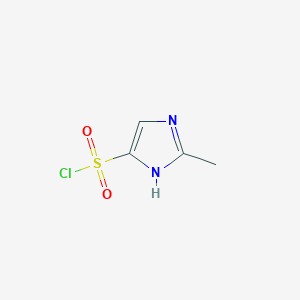
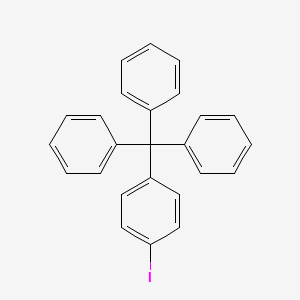
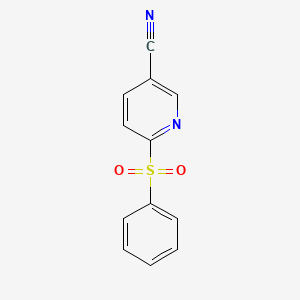



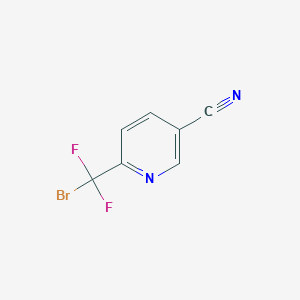
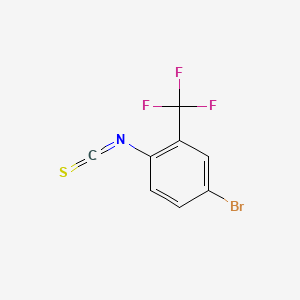
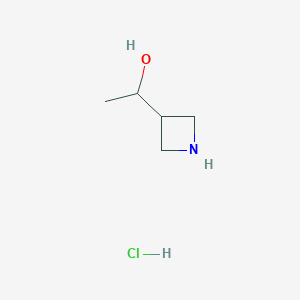
![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)
